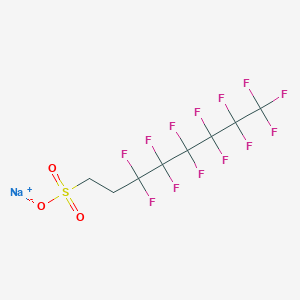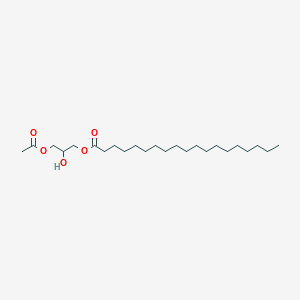![molecular formula C16H22O3Si B1141958 4-[2-(Triethoxysilyl)vinyl]benzocyclobutene CAS No. 117732-89-5](/img/new.no-structure.jpg)
4-[2-(Triethoxysilyl)vinyl]benzocyclobutene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Triethoxysilyl)vinyl]benzocyclobutene is a chemical compound with the molecular formula C16H24O3Si and a molecular weight of 292.45 g/mol . It is known for its unique structure, which includes a benzocyclobutene ring and a triethoxysilyl group attached to a vinyl group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Triethoxysilyl)vinyl]benzocyclobutene typically involves the reaction of benzocyclobutene derivatives with triethoxysilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Triethoxysilyl)vinyl]benzocyclobutene undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The triethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include epoxides, saturated derivatives, and various substituted benzocyclobutene compounds. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
4-[2-(Triethoxysilyl)vinyl]benzocyclobutene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of advanced materials and polymers.
Biology: The compound is studied for its potential use in bio-conjugation and as a linker in drug delivery systems.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-[2-(Triethoxysilyl)vinyl]benzocyclobutene involves its ability to undergo various chemical transformations. The triethoxysilyl group can form strong bonds with other silicon-containing compounds, making it useful in the formation of siloxane linkages. The benzocyclobutene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Vinylbenzocyclobutene: Lacks the triethoxysilyl group, making it less versatile in forming siloxane linkages.
Triethoxyvinylsilane: Lacks the benzocyclobutene ring, reducing its reactivity in ring-opening reactions.
4-Bromobenzocyclobutene: Contains a bromine atom instead of the triethoxysilyl group, leading to different reactivity patterns
Uniqueness
4-[2-(Triethoxysilyl)vinyl]benzocyclobutene is unique due to the presence of both the benzocyclobutene ring and the triethoxysilyl group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in various scientific research applications .
Properties
CAS No. |
117732-89-5 |
|---|---|
Molecular Formula |
C16H22O3Si |
Molecular Weight |
290.43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[3-Methoxycarbonyl-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)-2H-isoquinolin-2-ium-2-yl]phenyl]azanium;chloride](/img/structure/B1141876.png)


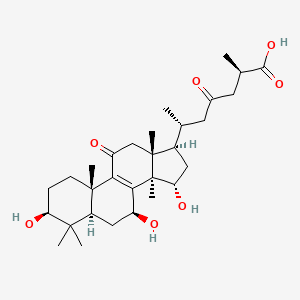
![(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol](/img/structure/B1141885.png)
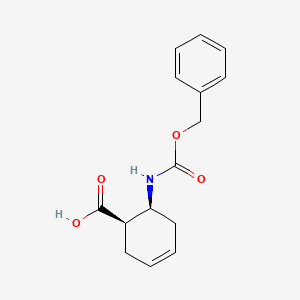
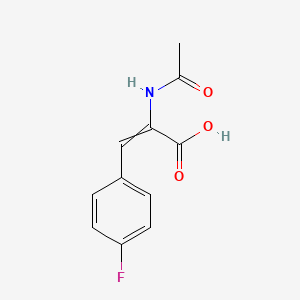
![N-(beta-D-Glucopyranosyl)-N'-[(2-methanethiosulfonyl)ethyl] Urea](/img/structure/B1141888.png)

